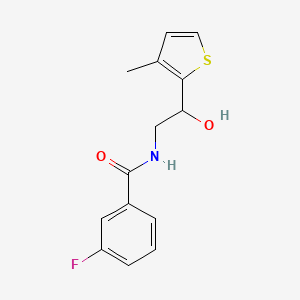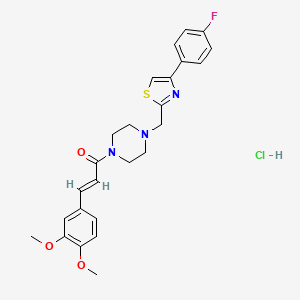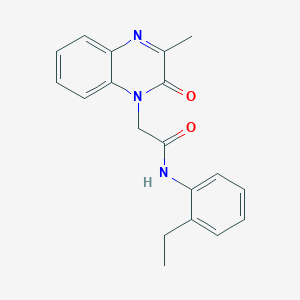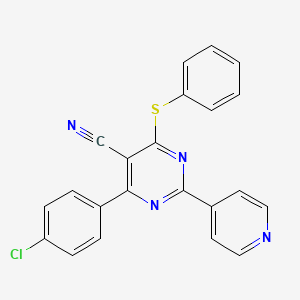![molecular formula C14H17N3O3 B2703861 N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide CAS No. 950037-29-3](/img/structure/B2703861.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide” is a chemical compound with the molecular formula C23H31NO3 . It has a molecular weight of 369.5 . The compound is also known by its IUPAC name, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C23H31NO3/c1-16(2)14-18-6-9-20(10-7-18)17(3)23(25)24-13-12-19-8-11-21(26-4)22(15-19)27-5/h6-11,15-17H,12-14H2,1-5H3,(H,24,25) .科学的研究の応用
Experimental Anticonvulsant Applications
N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, related to the chemical structure of interest, has been studied for its anticonvulsant properties. This compound belongs to a new series of experimental anticonvulsants akin to lidocaine, with research focusing on its pharmacokinetics and metabolism in both rats and humans. The study highlights the formation of primary alcohol and 2,6-dimethylaniline as metabolites, providing insights into its potential therapeutic applications and metabolic pathways (Martin et al., 1997).
Cancer Treatment Research
Several studies have explored the efficacy of compounds structurally similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide in treating various cancers. For instance, 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (NSC-45388) was administered to children with solid tumors resistant to conventional therapy, indicating minimal but definite activity against neuroblastoma and rhabdomyosarcoma (Finklestein et al., 1975). Another study on N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) in cancer patients undergoing phase I clinical trials highlighted the metabolism of this experimental antitumor agent, showing significant excretion of its metabolites in urine (Schofield et al., 1999).
Pharmacokinetic Studies
The pharmacokinetics and metabolism of compounds with structural similarities to this compound have been extensively studied to understand their therapeutic potential better. For example, the metabolism of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in cancer patients revealed insights into its biotransformation, indicating detoxication reactions as major pathways (Schofield et al., 1999).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]imidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-12-4-3-11(9-13(12)20-2)5-6-16-14(18)17-8-7-15-10-17/h3-4,7-10H,5-6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXWUCCDWWMEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)N2C=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2703780.png)
![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2703781.png)
![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2703783.png)
![(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2703785.png)

![4-(2-Chloropropanoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one](/img/structure/B2703791.png)


![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2703795.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2703796.png)

![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2703800.png)

